Methylazoxymethanol acetate

Übersicht

Beschreibung

Vorbereitungsmethoden

Methanol, (methyl-ONN-azoxy)-, acetate (ester) is typically synthesized through the reaction of methanol with nitrous acid . The specific synthetic route involves the reaction of sodium nitrite with sulfuric acid to generate nitrous acid, which then reacts with methanol to produce the desired compound . This method is commonly used in both laboratory and industrial settings due to its efficiency and relatively straightforward reaction conditions.

Analyse Chemischer Reaktionen

Oxidation

Methylazoxymethanol can undergo oxidation to form methylazoxymethanol acetate, which is a more stable derivative.

Reduction

Reduction reactions can convert methylazoxymethanol into less toxic compounds.

Substitution

Methylazoxymethanol can undergo substitution reactions with various nucleophiles, leading to the formation of different derivatives.

Hydrolysis

This compound is easily hydrolyzed, especially under alkaline conditions, to yield nitrogen, formaldehyde, and methanol.

Alkylation

This compound is a potent alkylating agent . It induces tumors in rodents and has been shown to inhibit thymidine incorporation into DNA .

Reactivity

This compound is an azo compound . When heated to decomposition, it emits toxic fumes of carbon dioxide, carbon monoxide, and NOx. It's incompatible with strong oxidizing agents and can form explosive combinations with oxidizing agents, metal salts, peroxides, and sulfides . Mixing it with acids, aldehydes, amides, carbamates, cyanides, inorganic fluorides, halogenated organics, isocyanates, ketones, metals, nitrides, peroxides, phenols, epoxides, and acyl halides can produce toxic gases. Flammable gases can be formed by mixing it with alkali metals .

Wissenschaftliche Forschungsanwendungen

Neurodevelopmental Research

MAM is primarily utilized in the creation of rodent models for studying schizophrenia and other neurodevelopmental disorders. The compound acts as a neurotoxin, inducing developmental disruptions that mimic the histological and behavioral deficits observed in human schizophrenia patients.

Case Studies

- A study demonstrated that MAM-treated rats exhibited significant behavioral deficits when subjected to amphetamine-induced hyper-locomotion tests, validating the model's relevance to human schizophrenia .

- Another investigation highlighted the histopathological changes in MAM-treated rodents, showing decreased parvalbumin expression, which is crucial for understanding the neurophysiological underpinnings of schizophrenia .

Carcinogenesis Studies

MAM has also been employed in cancer research, particularly in studies investigating its carcinogenic effects.

Mechanism of Carcinogenesis

MAM is recognized as a potent carcinogen that can induce tumors in various animal models. Its mechanism involves:

- DNA damage : MAM has been shown to increase sister chromatid exchange (SCE) frequency, indicating genetic damage .

- Tumor induction : Studies have confirmed that exposure to MAM leads to tumor formation in the large intestine and liver of test subjects, establishing its role as a chemical carcinogen .

Case Studies

- Research involving medaka fish demonstrated that exposure to MAM resulted in tumor development, reinforcing its classification as a carcinogen .

- A study on hamsters revealed that MAM induced carcinogenesis specifically in the large intestine and liver, further confirming its potential risks .

Summary of Applications

The following table summarizes key applications of this compound:

Wirkmechanismus

The mechanism of action of methanol, (methyl-ONN-azoxy)-, acetate (ester) involves its ability to inhibit hepatic DNA, RNA, and protein synthesis . This inhibition occurs through the compound’s interaction with specific molecular targets and pathways within the liver cells. The exact molecular targets and pathways involved are still under investigation, but it is known that the compound’s neurotoxic and carcinogenic effects are closely linked to its ability to disrupt these critical biological processes.

Vergleich Mit ähnlichen Verbindungen

Methanol, (methyl-ONN-azoxy)-, acetate (ester) can be compared with other similar compounds, such as:

Methylazoxymethanol: This compound shares similar neurotoxic and carcinogenic properties but differs in its specific chemical structure and reactivity.

Methylazoxy methyl acetate: Another related compound with similar applications and properties, but with slight variations in its molecular formula and synthesis methods.

The uniqueness of methanol, (methyl-ONN-azoxy)-, acetate (ester) lies in its specific combination of properties, including its potent inhibitory effects on DNA, RNA, and protein synthesis, as well as its distinct chemical structure.

Biologische Aktivität

Methylazoxymethanol acetate (MAM) is a potent neurotoxin primarily used in experimental models to study neurodevelopmental disorders, particularly schizophrenia. This compound acts as a DNA-alkylating agent, leading to significant alterations in brain development and function. The following article explores the biological activity of MAM, focusing on its effects on neurodevelopment, behavioral outcomes, and underlying molecular mechanisms.

MAM selectively targets neuroblasts in the developing central nervous system (CNS), particularly when administered during critical periods of brain development. The most studied administration timing is on gestational day 17 (GD17) in rat models, which mirrors the timing of significant neurogenesis and neuronal migration. Upon exposure, MAM disrupts cellular processes such as proliferation and migration, leading to structural and functional brain abnormalities that resemble those seen in schizophrenia patients.

Behavioral Outcomes

Research has demonstrated that MAM treatment results in a variety of behavioral deficits consistent with schizophrenia. Key findings include:

- Cognitive Deficits : MAM-treated animals exhibit impairments in working memory, attention, and social interactions. For instance, studies have shown reduced performance in tasks analogous to the Wisconsin Card Sorting Test and the Continuous Performance Task .

- Prepulse Inhibition (PPI) : MAM treatment leads to deficits in PPI, a measure often used to assess sensory gating deficits seen in schizophrenia .

- Increased Locomotor Activity : MAM rats show heightened responses to psychostimulants such as amphetamine and phencyclidine (PCP), indicating altered dopaminergic signaling .

Molecular and Epigenetic Changes

The biological activity of MAM extends beyond behavioral changes to include significant molecular alterations:

- Neurotransmitter Dysregulation : Studies indicate that MAM treatment leads to hypofunction of N-methyl-D-aspartate receptors (NMDARs) in the prefrontal cortex, associated with abnormal epigenetic regulation of genes involved in neurotransmission, such as Grin2b .

- Altered Neurogenesis : Although MAM does not completely block neurogenesis, it significantly reduces the generation of new neurons in the dentate gyrus. This reduction correlates with cognitive impairments observed in treated animals .

- Histopathological Changes : MAM exposure results in structural brain changes including thinning of limbic cortices and loss of parvalbumin interneurons, which are critical for maintaining inhibitory control within neural circuits .

Case Studies

Several studies have utilized the MAM model to elucidate the biological underpinnings of schizophrenia:

- Gulchina et al. (2017) : This study highlighted epigenetic changes in juvenile MAM rats, linking NMDAR hypofunction to early cognitive deficits similar to those seen in schizophrenia patients .

- Prenatal Exposure Studies : Research involving prenatal administration of MAM has shown that offspring display significant behavioral and neuroanatomical changes, including increased dopamine levels and alterations in cortical volume .

- Pharmacological Interventions : Investigations into antipsychotic treatments have revealed that atypical antipsychotics like clozapine can ameliorate some behavioral deficits associated with MAM exposure, while typical antipsychotics do not exhibit similar efficacy .

Data Table: Summary of Behavioral and Molecular Findings

| Study | Behavioral Outcomes | Molecular Changes | Notes |

|---|---|---|---|

| Gulchina et al. (2017) | Impaired cognitive flexibility | NMDAR hypofunction | Epigenetic changes linked to schizophrenia |

| Prenatal Exposure Study | Reduced PPI; increased locomotion | Increased dopamine levels | Atypical antipsychotics reversed some deficits |

| Neurogenesis Study | Impaired memory tasks | Reduced neurogenesis | Caution advised due to health impacts from high doses |

Eigenschaften

CAS-Nummer |

592-62-1 |

|---|---|

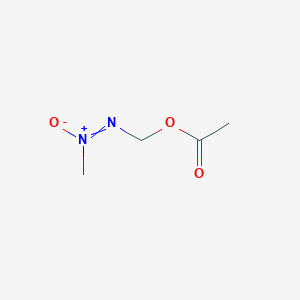

Molekularformel |

C4H8N2O3 |

Molekulargewicht |

132.12 g/mol |

IUPAC-Name |

(Z)-acetyloxymethylimino-methyl-oxidoazanium |

InChI |

InChI=1S/C4H8N2O3/c1-4(7)9-3-5-6(2)8/h3H2,1-2H3/b6-5- |

InChI-Schlüssel |

BELPJCDYWUCHKF-WAYWQWQTSA-N |

SMILES |

CC(=O)OCN=[N+](C)[O-] |

Isomerische SMILES |

CC(=O)OC/N=[N+](/C)\[O-] |

Kanonische SMILES |

CC(=O)OCN=[N+](C)[O-] |

Siedepunkt |

376 °F at 760 mmHg (NTP, 1992) 191 °C |

Color/Form |

COLORLESS LIQUID |

Dichte |

1.172 (NTP, 1992) - Denser than water; will sink 1.172 |

Flammpunkt |

210 °F (NTP, 1992) |

Key on ui other cas no. |

592-62-1 |

Physikalische Beschreibung |

Methylazoxymethanol acetate is a clear colorless liquid. (NTP, 1992) Colorless liquid; [HSDB] |

Piktogramme |

Health Hazard |

Haltbarkeit |

EASILY HYDROLYZED, ESP UNDER ALKALINE CONDITIONS, TO YIELD NITROGEN, FORMALDEHYDE & METHANOL, AMONG OTHER PRODUCTS |

Löslichkeit |

greater than or equal to 100 mg/mL at 74.3 °F (NTP, 1992) Soluble in wate |

Synonyme |

(methyl-onn-azoxy)-methanoacetate(ester); (methyl-onn-azoxy)methanol,acetate(ester); (methyl-onn-azoxy)methanol,acetateester; aceticacid,(methyl-onn-azoxy)methylester; cycasinacetate; mamac; mamacetate; methylazoxymethanolacetate |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.